molecular formula C20H24N6O4S B2539555 3,4-dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1021138-07-7

3,4-dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2539555
CAS No.: 1021138-07-7
M. Wt: 444.51
InChI Key: RLVYNGWKWZQENN-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a synthetic chemical compound of high purity, supplied for research and development purposes. This molecule features a complex structure incorporating a benzenesulfonamide group linked to a pyridazine-pyridine core, a motif found in various pharmacologically active agents. The presence of the sulfonamide group suggests potential for investigation as an enzyme inhibitor, as this functional group is common in many therapeutic compounds. Researchers may explore its utility in medicinal chemistry, particularly in developing targeted therapies. Its specific mechanism of action and primary research applications are yet to be fully characterized and represent an area for scientific investigation. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-14-8-9-21-20(12-14)24-19-7-6-18(25-26-19)22-10-11-23-31(27,28)15-4-5-16(29-2)17(13-15)30-3/h4-9,12-13,23H,10-11H2,1-3H3,(H,22,25)(H,21,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVYNGWKWZQENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. This compound is characterized by its unique structure featuring methoxy groups and a complex pyridazin derivative, which may confer specific biological activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H24N4O4S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

Key Features:

  • Methoxy Groups: Positioned at the 3 and 4 positions on the benzene ring.
  • Pyridazin Derivative: Contains a 6-(4-methylpyridin-2-yl)amino group.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting enzymes such as dihydropteroate synthase, essential for folic acid synthesis in bacteria.
  • Receptor Interaction: Potential interactions with various receptors could modulate signaling pathways related to inflammation or cell proliferation.

Biological Activity Studies

Research has indicated that sulfonamide derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. The mechanism involves competitive inhibition of bacterial folate synthesis. Studies have shown that compounds with similar structures can significantly inhibit the growth of various bacterial strains .

Anti-inflammatory Effects

Research indicates that certain sulfonamide derivatives can reduce inflammation through modulation of cytokine production and inhibition of inflammatory pathways . For instance, compounds similar to this compound have shown promise in reducing vascular inflammation in animal models .

Case Studies and Experimental Data

A study evaluating the cardiovascular effects of related benzenesulfonamide compounds demonstrated significant alterations in perfusion pressure and coronary resistance in isolated rat heart models. The results indicated that these compounds could interact with calcium channels, influencing cardiac function .

CompoundEffect on Perfusion PressureReference
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure
3,4-Dimethoxy-N-(2-aminoethyl)-benzenesulfonamidePotentially similar effectsHypothetical

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for predicting the behavior of this compound in biological systems. Theoretical models suggest that compounds with similar structures can exhibit varying degrees of absorption, distribution, metabolism, and excretion (ADME). Computational studies using tools like SwissADME have been employed to predict these parameters for sulfonamide derivatives .

Scientific Research Applications

Pharmacological Research

3,4-Dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide has been explored for its potential as a pharmaceutical agent. Its sulfonamide group is particularly relevant in the context of enzyme inhibition, making it a candidate for the development of new therapeutic agents.

Case Study: Enzyme Inhibition

Research has indicated that similar sulfonamide compounds exhibit inhibitory effects on various enzymes, such as acetylcholinesterase and α-glucosidase. These enzymes are critical in conditions like Type 2 Diabetes Mellitus and Alzheimer's disease, suggesting that this compound could have therapeutic implications in these areas .

Antimicrobial Activity

Sulfonamide derivatives have historically been recognized for their antimicrobial properties. The structure of this compound suggests that it may possess similar activities.

Research Findings

In vitro studies have shown that related compounds exhibit significant antimicrobial activity against various bacterial strains, indicating that this compound could be a valuable addition to the arsenal of antimicrobial agents .

Antimalarial Research

Recent studies have focused on the design of sulfonamide derivatives as potential antimalarial agents. The unique structural characteristics of this compound may allow it to interact effectively with malaria parasites.

In Silico Studies

Virtual screening and molecular docking studies have been employed to evaluate the binding affinity of this compound against key enzymes involved in the malaria life cycle. These studies suggest promising antimalarial activity, warranting further investigation .

Neuroscientific Applications

Given the involvement of metabotropic glutamate receptors in neuropsychiatric disorders, compounds with similar structures to this compound may be studied for their effects on these receptors.

Potential Impacts

Research into related compounds has shown modulation of receptor activity, which could lead to advancements in treating conditions such as anxiety and depression .

Comparative Analysis Table

Application AreaPotential BenefitsRelated Research Findings
PharmacologicalEnzyme inhibition for diabetes and Alzheimer'sInhibitory effects observed in similar sulfonamides
AntimicrobialBroad-spectrum antimicrobial activitySignificant activity against bacterial strains
AntimalarialTargeting malaria parasitesPromising results from in silico studies
NeuroscientificModulation of glutamate receptorsPotential impacts on anxiety and depression treatment

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO2_2NH-) participates in acid-base chemistry and nucleophilic substitution reactions. Key reactions include:

Hydrolysis

  • Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl, 100°C), the sulfonamide bond cleaves to yield 3,4-dimethoxybenzenesulfonic acid and the corresponding amine derivative .

  • Basic Hydrolysis : In NaOH (5–10% w/v, 80°C), the sulfonamide releases sulfonate ions and the free amine.

Example Reaction:

C20H23N7O4S+H2OHClC8H9O5S+C12H14N7O\text{C}_{20}\text{H}_{23}\text{N}_7\text{O}_4\text{S} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{8}\text{H}_{9}\text{O}_5\text{S} + \text{C}_{12}\text{H}_{14}\text{N}_7\text{O}

N-Alkylation/Acylation

The secondary amine in the ethylamino linker undergoes alkylation or acylation. For example:

  • Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to form an amide .

  • Alkylation : Treating with methyl iodide (MeI) and NaH in DMF yields a tertiary amine .

Pyridazine and Pyridine Ring Reactivity

The pyridazine and pyridine rings exhibit electrophilic aromatic substitution (EAS) and metal-catalyzed coupling reactions:

Electrophilic Substitution

  • Nitration : The pyridazine ring undergoes nitration at the 5-position using HNO3_3/H2_2SO4_4 (yield: 60–70%).

  • Halogenation : Bromination with Br2_2/FeBr3_3 selectively substitutes the pyridine ring at the 3-position .

Cross-Coupling Reactions

  • Suzuki Coupling : The pyridazine ring reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh3_3)4_4 catalysis to form biaryl derivatives .

  • Buchwald-Hartwig Amination : The pyridine ring’s halogen substituents enable C–N bond formation with aryl amines .

Methoxy Group Reactivity

The 3,4-dimethoxybenzene moiety participates in demethylation and oxidation:

Demethylation

  • BBr3_33-Mediated Demethylation : Cleaves methoxy groups to phenolic -OH groups at -20°C in DCM (yield: 85%).

Oxidation

  • KMnO4_44 Oxidation : Converts methoxy groups to quinone structures under acidic conditions (H2_2SO4_4, 60°C).

Reductive Reactions

The ethylamino linker and aromatic systems undergo hydrogenation:

  • Catalytic Hydrogenation : H2_2/Pd-C reduces the pyridazine ring to a tetrahydropyridazine derivative (pressure: 50 psi, yield: 75%) .

Complexation with Metal Ions

The sulfonamide and pyridine nitrogen atoms act as ligands for metal ions:

  • Cu(II) Complexation : Forms a 1:2 complex with CuSO4_4 in aqueous ethanol (log K: 4.2) .

Table 2: Spectroscopic Data for Reaction Products

Product1H NMR^1\text{H NMR} (δ, ppm)IR (cm1^{-1})
Demethylated derivative6.8 (s, 2H, Ar-OH), 2.1 (t, 2H, NH)3450 (O–H), 1630 (C=N)
Acetylated amine2.3 (s, 3H, COCH3_3), 3.5 (m, 2H)1720 (C=O), 1320 (S=O)

Comparison with Similar Compounds

Structural and Functional Analogues

a. 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()
  • Key Features: Fluorinated chromenone and pyrazolopyrimidine core. Molecular weight: 589.1 g/mol; Melting point: 175–178°C.
  • Comparison :
    • The fluorinated substituents increase polarity and metabolic stability compared to the methoxy groups in the target compound.
    • The pyrazolopyrimidine core may confer stronger kinase inhibition activity, whereas the target’s pyridazine-pyridine system could offer distinct binding modes.
  • Synthesis : Both compounds employ palladium-catalyzed cross-coupling, but the target lacks fluorine incorporation steps .
b. N-(2-Thiazolyl)-4-(1,2,3,4-Tetrahydro-4,4,6-Trimethyl-2-Thioxo-1-Pyrimidinyl)benzenesulfonamide ()
  • Key Features :
    • Thiazole and tetrahydro-pyrimidinyl substituents.
    • Synthesized via sulfathiazole derivatization.
  • Comparison: The thiazole and thioxo-pyrimidine groups introduce sulfur-based interactions absent in the target compound.
c. 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine ()
  • Key Features: Molecular weight: 391.46 g/mol; Benzodioxin and dimethylamino groups.
  • Comparison: The dimethylamino group enhances solubility, while the benzodioxin moiety contributes to planar aromatic stacking. Lacks a sulfonamide group, limiting direct functional analogy to the target compound .

Comparative Analysis Table

Property/Feature Target Compound Compound Compound Compound
Core Structure Benzenesulfonamide + pyridazine-pyridine Pyrazolopyrimidine + chromenone Benzenesulfonamide + thiazole-pyrimidine Pyridin-3-amine + benzodioxin
Key Substituents 3,4-Dimethoxy, methylpyridinyl Fluorophenyl, fluoro-chromenone Thiazolyl, thioxo-pyrimidinyl Dimethylamino, benzodioxin
Molecular Weight ~485 (estimated) 589.1 Not reported 391.46
Synthetic Route Likely Pd-catalyzed coupling Pd-catalyzed cross-coupling Sulfathiazole derivatization Amine-sulfonyl chloride reaction
Inferred Activity Enzyme inhibition (e.g., kinases) Kinase inhibition Antimicrobial Research use (unvalidated)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3,4-dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide?

  • Methodological Answer: A stepwise approach is advised:

Sulfonylation: Begin with 3,4-dimethoxybenzenesulfonyl chloride to introduce the sulfonamide group.

Amine Coupling: React the sulfonamide intermediate with ethylenediamine to form the ethylamino linker.

Pyridazine Functionalization: Couple the intermediate with 6-amino-pyridazin-3-ylamine, followed by reaction with 4-methylpyridin-2-ylamine.

  • Key Techniques: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (≥95% purity threshold). Final structural validation requires 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure the compound’s structural integrity and purity during synthesis?

  • Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopic Validation: Compare NMR chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyridazine/pyridine regions) with analogous sulfonamide derivatives .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns aligned with the formula C23H27N5O4SC_{23}H_{27}N_5O_4S .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s enzyme inhibition potential?

  • Methodological Answer:

  • Kinetic Assays: Use fluorogenic or colorimetric substrates in dose-response experiments (e.g., 0.1–100 µM concentration range) to determine IC50_{50} values.
  • Control Strategies: Include positive controls (e.g., known sulfonamide inhibitors) and assess off-target effects via counter-screens.
  • Data Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants (KiK_i) and mechanism (competitive vs. noncompetitive) .

Q. How can computational methods predict the compound’s target binding interactions?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against targets like carbonic anhydrase or kinase domains. Prioritize docking scores (ΔG < -8 kcal/mol) and hydrogen-bonding interactions with catalytic residues.
  • Molecular Dynamics (MD): Run 100-ns MD simulations (AMBER/CHARMM force fields) to assess binding stability and identify key hydrophobic/electrostatic contributions .

Q. What strategies resolve contradictions in binding affinity data across experimental replicates?

  • Methodological Answer:

  • Orthogonal Validation: Combine surface plasmon resonance (SPR) for real-time binding kinetics with isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Buffer Optimization: Test pH (6.5–8.0) and ionic strength (50–200 mM NaCl) to stabilize protein-ligand interactions.
  • Statistical Robustness: Apply Grubbs’ test to identify outliers and use triplicate measurements with ≤15% CV thresholds .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., methoxy → ethoxy, pyridazine → pyrimidine) and assess impact on activity.
  • Multivariate Analysis: Use principal component analysis (PCA) or partial least squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
  • High-Throughput Screening (HTS): Employ 96-well plate formats to test analogs against target panels, prioritizing hits with ≥10-fold selectivity .

Experimental Design & Data Analysis

Q. What statistical approaches optimize reaction yields during synthesis?

  • Methodological Answer:

  • Design of Experiments (DoE): Use a Box-Behnken design to vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%).
  • Response Surface Modeling: Identify optimal conditions (e.g., 90°C, 15 mol% Pd(OAc)2_2, DMF) to maximize yield (≥70%) .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

  • Methodological Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clint_{int}).
  • CYP Inhibition Screening: Test against CYP3A4/2D9 isoforms using luminescent substrates to assess drug-drug interaction risks .

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